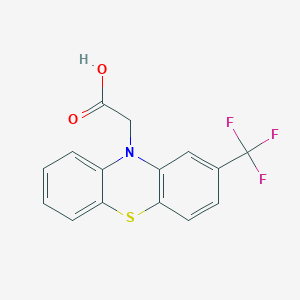

2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid

CAS No.: 1179362-81-2

Cat. No.: VC17531073

Molecular Formula: C15H10F3NO2S

Molecular Weight: 325.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179362-81-2 |

|---|---|

| Molecular Formula | C15H10F3NO2S |

| Molecular Weight | 325.31 g/mol |

| IUPAC Name | 2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid |

| Standard InChI | InChI=1S/C15H10F3NO2S/c16-15(17,18)9-5-6-13-11(7-9)19(8-14(20)21)10-3-1-2-4-12(10)22-13/h1-7H,8H2,(H,20,21) |

| Standard InChI Key | LCOKCHAGERXEQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid, reflects its core structure: a phenothiazine heterocycle (two benzene rings fused via nitrogen and sulfur atoms) substituted with a trifluoromethyl group at the 2-position and an acetic acid group at the 10-position. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1179362-81-2 | |

| Molecular Formula | C₁₅H₁₀F₃NO₂S | |

| Molecular Weight | 325.31 g/mol | |

| Standard InChI | InChI=1S/C15H10F3NO2S/c16-15... |

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetic acid moiety introduces potential for salt formation or conjugation, broadening its utility in medicinal chemistry .

Structural Analogues and Comparative Analysis

Phenothiazine derivatives exhibit diverse bioactivities depending on substituent patterns. For example:

-

Chlorpromazine (antipsychotic): Lacks the -CF₃ group but shares the phenothiazine core.

-

Trifluoperazine (antipsychotic): Features a -CF₃ group but lacks the acetic acid side chain.

The unique combination of -CF₃ and acetic acid in 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid may synergize receptor-binding affinity and pharmacokinetic properties, distinguishing it from analogues .

Synthesis and Manufacturing

Challenges in Synthesis

-

Regioselectivity: Ensuring precise substitution at the 2- and 10-positions requires careful control of reaction conditions.

-

Fluorine Stability: The -CF₃ group may undergo hydrolysis under strongly acidic/basic conditions, necessitating pH-neutral environments .

Physicochemical Properties

Experimental data for this specific compound remain limited, but predictions based on structural analogues (e.g., 2-(trifluoromethyl)phenothiazine ) suggest:

| Property | Predicted Value | Method |

|---|---|---|

| LogP (Lipophilicity) | 4.91 | Crippen Method |

| Aqueous Solubility | <1 mg/mL (25°C) | Crippen Method |

| Melting Point | 207–209°C | Analogous Data |

| Enthalpy of Formation | -287.71 kJ/mol | Joback Method |

The high logP value indicates significant lipid membrane permeability, favoring blood-brain barrier penetration—a critical trait for neuroactive drugs .

Research Gaps and Future Directions

Pharmacological Profiling

No in vivo studies have been reported. Priority investigations should include:

-

Dose-Response Relationships: Acute toxicity in rodent models.

-

Target Engagement: PET imaging to assess brain penetration and D₂ receptor occupancy.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume